![molecular formula C12H14ClFN2OS B5865031 N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-2,2-dimethylpropanamide](/img/structure/B5865031.png)
N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-2,2-dimethylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-2,2-dimethylpropanamide, also known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. CFTR is a protein found in the membranes of cells that regulate the flow of chloride ions across the membrane. Mutations in the CFTR gene lead to the development of cystic fibrosis, a genetic disease that affects the lungs, pancreas, and other organs. CFTRinh-172 has been shown to be an effective tool for studying the function of CFTR and developing new therapies for cystic fibrosis.
Mechanism of Action
N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-2,2-dimethylpropanamide binds to the cytoplasmic side of the CFTR channel and prevents the channel from opening. This leads to a decrease in chloride ion transport across the membrane. This compound has been shown to be a reversible inhibitor of CFTR, with a dissociation constant (Kd) of approximately 300 nM.
Biochemical and Physiological Effects:
This compound has been shown to be effective in inhibiting CFTR in a variety of cell types, including airway epithelial cells, pancreatic cells, and sweat gland cells. Inhibition of CFTR by this compound leads to a decrease in chloride ion transport and an increase in sodium ion transport across the membrane. This can lead to changes in the pH and viscosity of secretions in the lungs and other organs.
Advantages and Limitations for Lab Experiments
N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-2,2-dimethylpropanamide has several advantages as a research tool. It is a potent and selective inhibitor of CFTR, with minimal effects on other ion channels. It is also reversible, allowing for the study of CFTR function under different conditions. However, this compound has some limitations. It has been shown to be toxic at high concentrations, and its effects on other ion channels and transporters are not well understood.
Future Directions
There are several future directions for research on N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-2,2-dimethylpropanamide and its use as a research tool and potential therapeutic agent. One direction is to develop new and more potent inhibitors of CFTR that have fewer off-target effects. Another direction is to study the effects of this compound on other ion channels and transporters, and to develop a better understanding of its mechanism of action. Finally, this compound could be used as a starting point for the development of new therapies for cystic fibrosis, either alone or in combination with other drugs.
Synthesis Methods
N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-2,2-dimethylpropanamide was first synthesized in 2003 by researchers at the University of North Carolina at Chapel Hill. The synthesis method involves the reaction of 3-chloro-4-fluoroaniline with carbon disulfide to form the corresponding dithiocarbamate. This intermediate is then reacted with 2,2-dimethylpropanoyl chloride to form the final product, this compound.
Scientific Research Applications
N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-2,2-dimethylpropanamide has been widely used as a research tool to study the function of CFTR and develop new therapies for cystic fibrosis. It has been shown to be a potent and selective inhibitor of CFTR, with minimal effects on other ion channels. This compound has been used to study the mechanism of CFTR regulation, including the role of phosphorylation and ATP binding. It has also been used to study the effects of CFTR mutations on channel function and the development of new therapies for cystic fibrosis.
properties
IUPAC Name |
N-[(3-chloro-4-fluorophenyl)carbamothioyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClFN2OS/c1-12(2,3)10(17)16-11(18)15-7-4-5-9(14)8(13)6-7/h4-6H,1-3H3,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFARVVUYNABYLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC(=S)NC1=CC(=C(C=C1)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]methylene}malononitrile](/img/structure/B5864957.png)
![N'-(tert-butyl)-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylurea](/img/structure/B5864964.png)


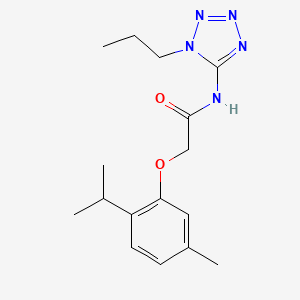
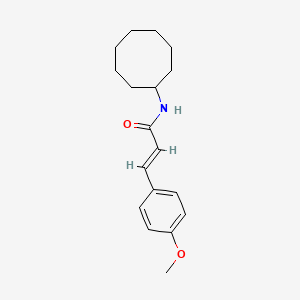
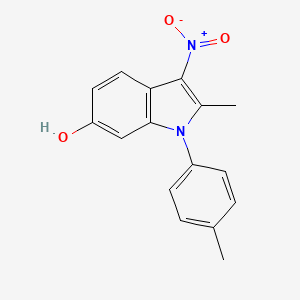
![4-[4-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)-1-piperazinyl]-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B5864985.png)

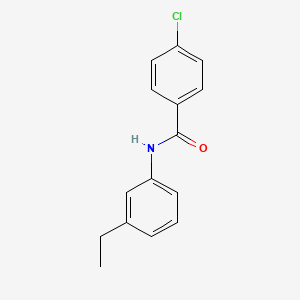
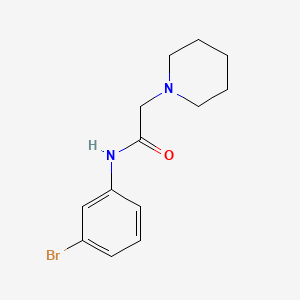
![3-amino-N-isopropyl-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5865008.png)
![N-cyclopentyl-2-[(5-ethoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5865015.png)
